molecular formula C28H27NO7 B2758101 (Z)-2-(3-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951934-17-1

(Z)-2-(3-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2758101
CAS No.: 951934-17-1
M. Wt: 489.524
InChI Key: JBNUOIBTGAWRNJ-KSEXSDGBSA-N
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Description

This compound is a benzofuro-oxazin derivative characterized by a fused benzofuran-oxazinone core. Its structure includes a (Z)-configured 3-methoxybenzylidene substituent at the 2-position and a 3,4,5-trimethoxybenzyl group at the 8-position.

Properties

IUPAC Name

(2Z)-2-[(3-methoxyphenyl)methylidene]-8-[(3,4,5-trimethoxyphenyl)methyl]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO7/c1-31-19-7-5-6-17(10-19)11-23-26(30)20-8-9-22-21(27(20)36-23)15-29(16-35-22)14-18-12-24(32-2)28(34-4)25(13-18)33-3/h5-13H,14-16H2,1-4H3/b23-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNUOIBTGAWRNJ-KSEXSDGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (CAS Number: 951934-17-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, particularly its anticancer effects and mechanisms of action.

The compound has a molecular formula of C28H27NO7C_{28}H_{27}NO_{7} and a molecular weight of 489.5 g/mol. Its structure features multiple methoxy groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC28H27NO7C_{28}H_{27}NO_{7}
Molecular Weight489.5 g/mol
CAS Number951934-17-1

Anticancer Activity

Recent studies suggest that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including those derived from ovarian and lung cancers. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for mitosis in cancer cells.

Case Studies

  • In Vitro Studies : A study demonstrated that the compound effectively inhibited cell proliferation in A549 lung cancer cells and SKOV3 ovarian cancer cells. The IC50 values were determined to be in the micromolar range, indicating potent activity against these cell lines.
  • Mechanistic Insights : The compound's interaction with tubulin was confirmed through docking studies and microtubule assembly assays. It was found to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase.
  • Comparative Analysis : When compared to other known anticancer agents, such as paclitaxel and vincristine, this compound exhibited comparable efficacy but with a potentially different side effect profile due to its unique structure.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Inhibition : By binding to tubulin and preventing its polymerization, the compound disrupts the formation of microtubules necessary for mitosis.
  • Apoptosis Induction : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by flow cytometry analysis showing elevated levels of Annexin V-positive cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may also induce oxidative stress in cancer cells, further contributing to its cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes can be contextualized against analogs with modified substituents or core frameworks. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Core Structure Key Substituents Hypothesized Properties
(Z)-2-(3-Methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Benzofuro-oxazin - 2-(3-Methoxybenzylidene)
- 8-(3,4,5-Trimethoxybenzyl)
High lipophilicity (logP ~4.2*), potential for antioxidant/anti-inflammatory activity
(Z)-2-(3,4-Dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Benzofuro-oxazin - 2-(3,4-Dimethoxybenzylidene)
- 8-(4-Methoxyphenyl)
Moderate solubility (logP ~3.8*), possible reduced steric hindrance vs. trimethoxy group
(2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-phenyl-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol Benzodioxocin - 3,4-Dihydroxyphenyl
- Methanochromeno-benzodioxocin core
Polar due to hydroxyl groups; antioxidant activity likely via radical scavenging
5,14-Dihydroxy-6-(3-methylbut-2-en-1-yl)-8,17-dioxatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one Benzofuro-benzopyranone - 3-Methylbutenyl
- Fused benzofuro-benzopyranone
Enhanced rigidity; potential cytotoxicity or enzyme inhibition

Notes:

  • Lipophilicity : The 3,4,5-trimethoxybenzyl group in the target compound increases logP compared to analogs with fewer methoxy groups (e.g., 4-methoxyphenyl in ). This may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Bioactivity : Methoxy groups are associated with antioxidant properties via electron donation, while hydroxylated analogs (e.g., ) may exhibit stronger radical scavenging but poorer metabolic stability .
  • Steric Effects : Bulkier substituents (e.g., 3,4,5-trimethoxybenzyl) could hinder binding to flat enzymatic pockets compared to smaller groups like 4-methoxyphenyl .

Research Findings and Implications

Structural Flexibility vs. In contrast, the benzodioxocin () and benzofuro-benzopyranone () cores are more rigid, which may limit binding modes but enhance selectivity .

Substituent Impact :

  • Replacing 3-methoxy with 3,4-dimethoxybenzylidene (as in ) introduces an additional methoxy group, slightly increasing polarity but maintaining π-π interactions.
  • The 3-methylbutenyl group in adds steric bulk, which could interfere with pharmacokinetics but enhance interactions with hydrophobic enzyme pockets.

Synergistic Effects: Hybridization of methoxy and hydroxyl groups (as seen in phenylpropenoids from Populus buds ) might optimize both bioavailability and bioactivity, a strategy yet to be explored for benzofuro-oxazin derivatives.

Q & A

Basic: What are the critical steps for synthesizing this compound with high purity?

Methodological Answer:
Synthesis involves multi-step reactions starting with benzofuran derivatives. Key steps include:

  • Methoxybenzylidene Formation: Condensation of 3-methoxybenzaldehyde with a benzofuro-oxazine precursor under acidic catalysis (e.g., p-toluenesulfonic acid) at 60–80°C .
  • Trimethoxybenzyl Incorporation: Nucleophilic substitution using 3,4,5-trimethoxybenzyl bromide in anhydrous DMF, requiring inert atmosphere (N₂) and temperature control (40–60°C) .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can researchers optimize reaction yields using computational modeling?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate transition-state energies for key steps (e.g., cyclization) to identify rate-limiting stages. Adjust solvent polarity (ε) and temperature based on computational thermochemistry .
  • Molecular Dynamics (MD) Simulations: Predict solvent effects (e.g., DMF vs. THF) on reaction intermediates. Use tools like Gaussian 16 or ORCA for trajectory analysis .
  • Machine Learning (ML): Train models on historical reaction data (temperature, catalyst loading) to predict optimal conditions. Validate with small-scale experiments .

Basic: What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR: Assign methoxy (δ 3.7–3.9 ppm) and benzylidene proton (δ 7.2–7.5 ppm) signals. Compare with simulated spectra from ACD/Labs or MestReNova .
  • X-ray Crystallography: Resolve the Z-configuration of the benzylidene group and confirm dihydro-oxazinone ring geometry. Use SHELX for refinement .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ with <2 ppm error (e.g., m/z 524.1802 for C₂₉H₂₉NO₇) .

Advanced: How to analyze contradictory bioactivity data across studies?

Methodological Answer:

  • Standardized Assays: Re-evaluate IC₅₀ values under uniform conditions (e.g., ATP concentration in kinase assays). Use internal controls (e.g., staurosporine for kinase inhibition) .
  • Structure-Activity Relationship (SAR) Mapping: Compare substituent effects (e.g., meta- vs. para-methoxy) using 3D-QSAR (CoMFA/CoMSIA) .
  • Orthogonal Validation: Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out assay artifacts .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Degradation Pathways: Monitor via accelerated stability studies (40°C/75% RH for 6 months). Use LC-MS to detect hydrolysis products (e.g., cleavage of oxazinone ring) .
  • Storage Conditions: Lyophilize and store at -20°C under argon. Avoid aqueous buffers (pH >7) to prevent ring-opening reactions .

Advanced: How to design derivatives for enhanced target selectivity?

Methodological Answer:

  • Fragment-Based Drug Design (FBDD): Screen trimethoxybenzyl analogs against target libraries (e.g., kinase panels). Use SPR for hit validation .
  • Cryo-EM/Molecular Docking: Identify key binding pockets (e.g., ATP-binding sites). Modify the benzylidene group to exploit hydrophobic interactions .
  • Metabolic Profiling: Incubate derivatives with liver microsomes to prioritize compounds with low CYP3A4 inhibition .

Basic: How to resolve spectral overlaps in NMR analysis?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping aromatic protons (δ 6.8–7.6 ppm) through scalar coupling correlations .
  • Variable Temperature NMR: Shift exchangeable protons (e.g., NH in oxazinone) by cooling to -40°C in CD₂Cl₂ .

Advanced: What strategies mitigate epimerization during synthesis?

Methodological Answer:

  • Chiral Auxiliaries: Use (R)- or (S)-BINOL-derived catalysts to enforce stereochemistry during benzylidene formation .
  • Low-Temperature Quenching: Halt reactions at -20°C to prevent racemization. Monitor by chiral HPLC (Chiralpak AD-H column) .

Basic: How to validate synthetic intermediates?

Methodological Answer:

  • Mid-Step IR Analysis: Track carbonyl (ν~1700 cm⁻¹) and C-O-C (ν~1250 cm⁻¹) bands to confirm intermediate formation .
  • Thin-Layer Chromatography (TLC): Use UV-active stains (e.g., ceric ammonium molybdate) to monitor reaction progress .

Advanced: How to assess regioselectivity in electrophilic substitutions?

Methodological Answer:

  • Isotopic Labeling: Introduce ¹³C at the benzofuran 6-position to track electrophilic attack sites via ¹³C NMR .
  • Computational Fukui Indices: Calculate nucleophilic (f⁻) and electrophilic (f⁺) indices to predict substitution patterns. Validate with Hammett σ constants .

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